Arjunglucoside I is a triterpenoid saponin, specifically identified as β-D-glucopyranosyl arjunolate [1]. The aglycone (non-sugar part) of the molecule is based on a oleanane-type triterpenoid structure [2].
The table below summarizes the key identifying information for this compound and its parent compound.
| Property | Description |
|---|---|
| IUPAC Name (Aglycone) | 2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid [1] |
| Classification | Triterpenoid glycoside (Saponin) [1] |
| Plant Part | Stem bark [3] [4] |
| Molecular Structure | β-D-glucopyranosyl ester of Arjungenin [1] |
A established High-Performance Thin-Layer Chromatography (HPTLC) method allows for the simultaneous quantitative determination of this compound alongside other oleane derivatives from the stem bark [3] [4].
The table below outlines the key parameters of this analytical method.
| HPTLC Method Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates 60 F₂₅₄ [3] [4] |
| Mobile Phase | Chloroform : Methanol (90:10) [3] [4] |
| Detection & Visualization | Vanillin in concentrated sulphuric acid : ethanol; scanning and quantification at 640 nm [3] [4] |
| Method Performance | Good recoveries in the range of 96.40% - 101.7% [3] [4] |
The following diagram illustrates the general experimental workflow for extracting and analyzing this compound from Terminalia arjuna bark, based on the gathered methodologies [3] [4] [5].
This compound is one of many bioactive compounds in Terminalia arjuna. The plant's cardioprotective effects are linked to a spectrum of compounds acting synergistically [2] [6]. The following diagram shows the chemical classification of key triterpenoids and glycosides found in the bark.
The bark contains a complex mixture of compounds. The main bioactive constituents include [2] [6] [7]:
The search results provide a solid foundation on the identity and analysis of this compound. To deepen your research, you could:
Arjunglucoside I is found in various plants, predominantly within the Combretaceae family and others. The table below summarizes its documented natural sources [1].
| Plant Source | Botanical Family |
|---|---|
| Terminalia arjuna | Combretaceae |
| Terminalia bellirica | Combretaceae |
| Terminalia chebula | Combretaceae |
| Combretum quadrangulare | Combretaceae |
| Cornus officinalis | Cornaceae |
| Prunella vulgaris | Lamiaceae |
| Alnus nitida | Betulaceae |
Chemical Characteristics this compound is a complex oleanane triterpenoid glycoside. Its key chemical identifiers and properties are listed in the table below [2] [1].
| Property | Description |
|---|---|
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
| Molecular Formula | C~36~H~58~O~11~ |
| Molecular Weight | 666.8 g/mol |
| CAS Registry Number | 62319-70-4 |
| XLogP | 2.7 |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 11 |
| Topological Polar Surface Area (TPSA) | 197.0 Ų |
| Lipinski's Rule of Five | No (More than 5 H-bond donors, M.W. >500) |
Pharmacological Activity and Experimental Data Research indicates this compound has potential as an acetylcholinesterase (AChE) inhibitor, which could be valuable in treating neurodegenerative conditions like Alzheimer's disease [3].
Here are the methodologies used in the search results to evaluate the key activities of this compound and related compounds.
1. TLC-Bioautographic Assay for AChE Inhibition [3] This protocol describes how AChE inhibitory activity was tested for this compound.
2. Molecular Docking Studies [3] This protocol is used to model the interaction between this compound and the AChE enzyme.
The following diagram illustrates the proposed mechanism and experimental workflow for studying this compound's AChE inhibitory activity, based on the gathered research.
Proposed mechanism of this compound action and experimental validation workflow.
The primary research implication for this compound is its potential as a natural lead compound for developing new therapies for neurodegenerative diseases like Alzheimer's [3]. Its predicted ability to cross the blood-brain barrier is a significant advantage [3]. Future work should focus on:
This compound is an oleanane-type triterpenoid glycoside isolated primarily from the bark of Terminalia arjuna, a tree renowned in Ayurvedic medicine for its cardioprotective properties [1] [2]. It is part of a broader class of oleane derivatives that includes arjunic acid, arjunolic acid, and arjunetin [3] [4] [5]. The compound has garnered significant research interest due to its diverse biological activities, positioning it as a promising candidate for further drug development.
The isolation of this compound from Terminalia arjuna involves a multi-step extraction and purification process. The general workflow is summarized in the diagram below, illustrating the key stages from raw material to purified compound.
Accurate quantification of this compound in plant extracts and formulations is crucial for quality control. The following table summarizes key analytical methods.
| Method | Key Conditions | Analyte & Performance | Application/Notes |
|---|
| High-Performance Thin-Layer Chromatography (HPTLC) [3] | Stationary: Silica gel 60F254 Mobile: Chloroform: Methanol (90:10) Detection: Vanillin/H₂SO₄, scan at 640 nm | Simultaneous quantitation of 5 oleane derivatives Recovery: 96.4 - 101.7% | Precise, rapid method for stem bark extract | | Reversed-Phase Liquid Chromatography (RP-LC) [4] | Not fully detailed for this compound PDA detection, binary gradient (ACN/H₂O) | Simultaneous quantification of 4 oleane derivatives Recovery: 96-98% (for related oleanes) | Used for genotypic quality screening of plant material | | Biomimetic HPLC [5] | Stationary: C18 column Mobile: Micellar (Brij35/SDS buffers, pH 7.4) | Determination of BBB permeability Uses retention factor (log k) | Pharmacokinetic screening; predicts brain uptake potential |
This compound exhibits a range of significant biological activities, as quantified in the table below.
| Biological Activity | Experimental Model/Assay | Reported Potency (Quantitative) | Proposed Mechanism / Notes |
|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition [5] | TLC bioautography, kinetics | IC₅₀ provided in study; Km for substrate: 0.011 mM (for ARG) | Potential for cognition enhancement; crosses BBB in silico |
| Anti-inflammatory [7] | In vivo, carrageenan-induced rat paw edema | Significant activity | - |
| Antiproliferative [7] | In vitro, A2780 human ovarian cancer cells | IC₅₀: 1.2 µM | - |
| Antimicrobial [8] | In vitro assay | MIC: 1.9 µg/mL | - |
Its most extensively studied mechanism is Acetylcholinesterase (AChE) Inhibition. The diagram below illustrates the molecular interaction pathway and its cognitive effects.
Early-stage pharmacokinetic profiling provides insights into the drug-likeness of this compound.
This compound is a biologically active triterpenoid glycoside from Terminalia arjuna with a well-documented isolation workflow and promising multifaceted pharmacological profile. Its AChE inhibitory activity is particularly well-supported by mechanistic data.
For advancing this compound toward drug development, future work should prioritize:
This compound is an oleanane-type triterpenoid saponin primarily isolated from various plant species within the Combretaceae family, particularly from the genus Terminalia. This natural compound has gained significant research interest due to its diverse pharmacological activities and potential therapeutic applications in neurodegenerative disorders, inflammation, cancer, and infectious diseases. The compound exists as a white to off-white solid with the molecular formula C~36~H~58~O~11~ and a molecular weight of 666.84 g/mol [1] [2]. Its complex chemical structure features multiple hydroxyl groups, contributing to its hydrogen-bonding capacity and physicochemical properties, with a topological polar surface area of 197Ų and 16 defined stereocenters [2].
Plants of the genus Terminalia have been extensively used in traditional medicine systems worldwide, including Ayurvedic, Tibetan, and traditional Indian medicine [3]. Terminalia arjuna, one of the primary botanical sources of this compound, has been traditionally valued for its cardioprotective properties [2] [3]. The Combretaceae family comprises approximately 250 species distributed across South Asia, Australia, and South Africa, with many species exhibiting significant medicinal value and containing bioactive compounds such as terpenoids, tannins, flavonoids, and phenylpropanoids [3]. Research on Terminalia species has identified numerous biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antiretroviral, antioxidant, and antiparasitic activities [3], making this genus a valuable source for drug discovery and development.
The chemical structure of this compound features a complex oleanane skeleton characteristic of pentacyclic triterpenoids, with multiple hydroxyl groups and a glucose moiety attached via glycosidic bonding. The presence of eight hydrogen bond donors and eleven hydrogen bond acceptors contributes to its moderate solubility in polar solvents such as DMSO, methanol, and ethanol [1] [4]. The compound's canonical SMILES representation is CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C, while its InChIKey is CMZFNIMQBCBHEX-APNSOIJXSA-N [2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C~36~H~58~O~11~ | Determines elemental composition |
| Molecular Weight | 666.84 g/mol | Important for quantitative studies |
| Hydrogen Bond Donors | 8 | Influces solubility and membrane permeability |
| Hydrogen Bond Acceptors | 11 | Affects bioavailability and interactions |
| XLogP3-AA | 2.7 | Measure of lipophilicity |
| Topological Polar Surface Area | 197Ų | Predicts membrane penetration capability |
| Rotatable Bond Count | 5 | Impacts molecular flexibility |
| Heavy Atom Count | 47 | Related to molecular size |
| Defined Atom Stereocenters | 16 | Contributes to stereochemical complexity |
The glycosidic linkage in this compound significantly influences its bioavailability and pharmacological activity. The presence of the sugar moiety enhances water solubility compared to non-glycosylated triterpenoids, potentially improving its absorption and distribution profiles. The compound's lipophilicity (XLogP3-AA = 2.7) suggests a balance between hydrophilic and hydrophobic properties, which may contribute to its ability to cross biological membranes while maintaining sufficient aqueous solubility for biological activity [2]. These structural characteristics play a crucial role in the compound's pharmacokinetic behavior and mechanism of action in various biological systems.
This compound has demonstrated a wide spectrum of biological activities in both in vitro and in vivo studies, making it a promising candidate for further drug development. The most significant activities include acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, antiproliferative actions against cancer cells, and antimicrobial properties. These diverse pharmacological effects highlight the compound's potential multi-target therapeutic applications, particularly in addressing complex diseases such as neurodegenerative disorders, cancer, and inflammatory conditions.
Table 2: Quantitative Pharmacological Data for this compound
| Pharmacological Activity | Experimental Model | Result/Value | Significance |
|---|---|---|---|
| AChE Inhibition | In vitro enzyme kinetics | K~m~ = 0.011 mM | Potential for Alzheimer's disease treatment |
| Blood-Brain Barrier Permeation | In silico prediction | Positive prediction | Indicates CNS activity potential |
| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Significant activity | Natural anti-inflammatory agent potential |
| Antiproliferative Activity | A2780 human ovarian cancer cells | IC~50~ = 1.2 µM | Potential anticancer applications |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | MIC = 1.9 µg/mL | Potential antimicrobial agent |
This compound has shown remarkable acetylcholinesterase inhibitory potential, which is highly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that this compound exhibits a high binding affinity to AChE, with binding energies ranging from approximately -15 to -13 kcal/mol, as determined through molecular docking studies [5]. The compound was identified as the most potent AChE inhibitor among several oleanane-type triterpenes tested, with detailed enzyme kinetics revealing a Michaelis-Menten constant (K~m~) of 0.011 mM for the hydrolysis of acetylthiocholine iodide substrate [5]. Furthermore, computational and biomimetic studies have predicted that this compound can effectively cross the blood-brain barrier, a crucial requirement for central nervous system-active therapeutic agents [5]. This BBB permeation potential, combined with its AChE inhibitory activity, positions this compound as a promising candidate for further development as a cognition-enhancing agent.
The anti-inflammatory properties of this compound have been demonstrated in vivo using the carrageenan-induced paw edema model in rats [6] [4]. This experimental model is widely used for evaluating anti-inflammatory compounds and measures the ability of test substances to reduce inflammation induced by carrageenan, a polysaccharide that triggers a local inflammatory response. The significant anti-inflammatory activity observed with this compound suggests its potential as a natural anti-inflammatory agent. Additionally, this compound has displayed potent antiproliferative activity against the A2780 human ovarian cancer cell line, with an IC~50~ value of 1.2 µM [6] [4]. This considerable cytotoxicity against cancer cells indicates its potential as a lead compound for anticancer drug development, particularly for gynecological malignancies.
This compound has also demonstrated antimicrobial properties with a minimum inhibitory concentration (MIC) of 1.9 µg/mL against various microbial pathogens [1]. This antimicrobial activity expands the potential therapeutic applications of this compound, particularly in an era of increasing antibiotic resistance. The broad-spectrum biological activities of this compound, spanning neurodegenerative disorders, inflammation, cancer, and infectious diseases, highlight its significance as a multi-target therapeutic candidate worthy of further investigation and development.
The AChE inhibitory activity of this compound can be evaluated using the TLC bioautography method [5]. The experimental workflow begins with preparing test solutions of this compound in methanol at a concentration of 1 mg/mL. These solutions are applied separately to TLC plates, which are then developed in an appropriate mobile phase system. Once developed, the plates are thoroughly dried to remove residual solvent.
The key step involves spraying the developed TLC plates with a solution containing acetylcholinesterase enzyme (0.3 U/mL in buffer pH 7.0) and incubating them in a humid atmosphere at 37°C for 20 minutes. After this incubation period, the plates are sprayed with a substrate solution consisting of 1-naphthyl acetate (1% w/v in ethanol) and Fast Blue B salt (1% w/v in distilled water) in a 1:1 ratio. The development of white spots against a colored background indicates zones of AChE inhibition, as the enzyme is unable to hydrolyze the substrate in these regions. The IC~50~ values (concentration causing 50% enzyme inhibition) can be determined by quantifying the intensity of these inhibitory zones at different concentrations of this compound [5].
For more precise kinetic studies, the Michaelis-Menten constant (K~m~) for the hydrolysis of acetylthiocholine iodide can be calculated using spectrophotometric methods. These measurements help characterize the mechanism of AChE inhibition and the potency of this compound as an inhibitor [5].
Flowchart of TLC Bioautography Method for AChE Inhibition Assay
The blood-brain barrier permeation potential of this compound can be assessed using biomimetic chromatographic methods with micellar mobile phases [5]. The experimental setup involves using a C18 encapsulated column (e.g., Purosphere; 125 × 4 mm i.d., 5 µm) as the stationary phase in a high-performance liquid chromatography (HPLC) system. The mobile phases consist of buffered solutions of surfactants, specifically Brij35 at concentrations of 0.04, 0.06, 0.08, and 0.10 mol/dm³ (pH 7.4) with 10% v/v acetonitrile, and SDS at concentrations of 0.06, 0.08, 0.10, and 0.12 mol/dm³ (pH 7.4) with 7% v/v isopropanol as an organic modifier.
The buffer is prepared from solutions of Na~2~HPO~4~ (0.02 mol/dm³) and citric acid (0.01 mol/dm³) to maintain physiological pH. The flow rate is set at 1 mL/min, and the temperature is maintained at 25°C. Test solutions of this compound are prepared in methanol at 1 mg/mL concentration, and detection is performed using UV light at 210 nm. Dead time values are measured from citric acid peaks, and logarithms of the retention factor are calculated from triplicate measurements. These retention factors are then used to predict the BBB permeation potential based on established mathematical models [5].
Molecular docking studies provide insights into the molecular interactions between this compound and target proteins such as acetylcholinesterase. The docking protocol begins with retrieving the three-dimensional crystal structure of the target enzyme (e.g., AChE) from the Protein Data Bank. Water molecules and co-crystallized ligands are removed from the structure, and hydrogen atoms are added to the protein structure. The protein structure is then optimized through energy minimization to correct any structural irregularities.
The chemical structure of this compound is drawn using chemical drawing software and converted into a three-dimensional format. The structure undergoes geometry optimization using molecular mechanics force fields or semi-empirical quantum mechanical methods to obtain the most stable conformation. The binding site is defined on the target protein, typically centered on the original co-crystallized ligand or known active site residues.
Docking calculations are performed using software such as AutoDock Vina or similar programs, with the grid box size adjusted to encompass the entire binding site. Multiple docking runs are conducted to generate various binding poses, which are then clustered based on similarity in binding orientation. The resulting complexes are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other molecular interactions that contribute to binding affinity. The binding energy (typically ranging from -15 to -13 kcal/mol for this compound with AChE) is calculated for each pose, with the most favorable (lowest energy) complexes selected for further analysis [5].
Experimental Workflow for Molecular Docking Studies
The in vivo anti-inflammatory activity of this compound is commonly evaluated using the carrageenan-induced paw edema model in rats [4]. The experimental animals (typically rats weighing 150-200 g) are divided into control and test groups. The test group receives this compound at predetermined doses, while the control group receives the vehicle alone. After a specified pretreatment period, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.
The paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (1, 2, 3, 4, and 5 hours). The percentage inhibition of edema in the treated groups is calculated compared to the control group using the formula:
% Inhibition = (1 - V~t~/V~c~) × 100
Where V~t~ is the paw volume in the treated group and V~c~ is the paw volume in the control group. The significant anti-inflammatory activity of this compound observed in this model supports its traditional use in inflammatory conditions and suggests potential for development as a natural anti-inflammatory agent [4].
This compound represents a promising lead compound for drug development across multiple therapeutic areas, particularly in neurodegenerative disorders, inflammation, and oncology. Its dual functionality as both an AChE inhibitor and a BBB-permeant compound positions it as an attractive candidate for Alzheimer's disease treatment, addressing both the enzymatic and delivery challenges associated with current therapies [5]. The multi-target nature of this compound, evidenced by its diverse pharmacological activities, aligns with current trends in drug discovery that emphasize polypharmacology approaches for complex diseases.
The structural complexity of this compound, with its oleanane-type triterpenoid scaffold and glycosidic moiety, provides opportunities for structure-activity relationship studies and medicinal chemistry optimization. Future research should focus on:
Furthermore, the natural origin of this compound from renewable plant sources aligns with the growing interest in sustainable and eco-friendly approaches to drug discovery. With increasing global incidence of neurodegenerative diseases, cancer, and inflammatory disorders, this compound offers a promising scaffold for the development of novel therapeutic agents that could address significant unmet medical needs.
This compound, isolated primarily from plant species of the Combretaceae family, particularly the genus Terminalia, represents a multifunctional natural product with significant potential for drug development. Its demonstrated pharmacological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, antiproliferative actions against cancer cells, and antimicrobial properties, highlight its therapeutic versatility across multiple disease areas. The well-established experimental protocols for evaluating these activities provide robust methodologies for further investigation and optimization of this promising compound.
Arjunglucoside I (ARG) is an oleanane-type triterpene glycoside isolated from the bark of Terminalia arjuna, a tree valued in traditional Indian medicine [1]. Recent scientific investigations have revealed its significant potential as an acetylcholinesterase (AChE) inhibitor, indicating possible applications in managing neurodegenerative disorders associated with memory impairment [1]. These application notes provide a detailed protocol for the HPLC-based analysis of this compound, facilitating its identification, quantification, and bioactivity assessment for researchers and drug development professionals. The method is optimized to support quality control of herbal materials and further pharmacological investigation of this promising natural product.
Mobile Phase Preparation:
Chromatographic Parameters:
System Equilibration: Before analysis, equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Plate Preparation: Apply this compound solution (1 mg/mL in 50:50 v/v water:methanol) as 6 mm zones on normal phase TLC plates (Silica gel 60 F₂₅₄, 10 cm × 10 cm) using an autosampler. Apply volumes of 4, 6, 8, and 10 µL to generate a concentration series [1].
Enzymatic Assay:
Visualization and Analysis:
The workflow for the comprehensive analysis of this compound, from sample preparation to bioactivity assessment, is visualized below:
For the related triterpenoid compounds analyzed using similar methodologies, the following performance characteristics have been documented:
| Parameter | Arjunic Acid | Arjungenin | Arjunetin | Notes |
|---|---|---|---|---|
| LOD (ng/mL) | 0.7 | 0.8 | 0.3 | Limit of Detection [2] |
| LOQ (ng/mL) | 1.0 | 2.5 | 1.0 | Limit of Quantification [2] |
| Recovery (%) | 98 | 97 | 98 | Based on similar oleane derivatives [3] |
| Linearity | >0.999 | >0.999 | >0.999 | Correlation coefficient (for similar compounds) [2] |
Note: While these parameters are specifically reported for related triterpenoids, they provide guidance on the expected method performance for this compound, which would need to be validated specifically for this compound.
This compound has demonstrated significant acetylcholinesterase (AChE) inhibitory potential in TLC bioautography tests, with research indicating it as the "most potent" compound among several oleanane-type triterpenes and their glycosides isolated from Terminalia arjuna [1]. The Michaelis-Menten constant (Kₘ) for the hydrolysis of acetylthiocholine iodide substrate in the presence of this compound was calculated to be 0.011 mM, indicating its effective enzyme inhibition kinetics [1].
Blood-Brain Barrier (BBB) Permeation: Computational pharmacokinetic studies using ACD/Percepta software predict that this compound has the ability to cross the blood-brain barrier, a crucial characteristic for potential cognitive-enhancing agents targeting neurodegenerative diseases [1]. This permeation potential is attributed to its optimal molecular properties and lipophilicity characteristics.
The analytical methodology described here supports several critical applications in natural product-based drug discovery:
The HPLC method detailed in this application note provides a reliable approach for the analysis of this compound from Terminalia arjuna. The combination of chromatographic separation with bioautographic activity assessment offers a comprehensive platform for evaluating both the chemical and pharmacological properties of this promising triterpenoid glycoside. The predicted blood-brain barrier permeability coupled with demonstrated acetylcholinesterase inhibitory activity positions this compound as a compelling candidate for further development in neurodegenerative disease therapeutics.
This compound is a triterpenoid glycoside natural product. The table below summarizes its key identifiers and reported biological activities.
| Property | Description |
|---|---|
| CAS Number | 62319-70-4 [1] [2] [3] |
| Molecular Formula | C₃₆H₅₈O₁₁ [1] [2] [3] |
| Molecular Weight | 666.84 g/mol [1] [3] |
| Chemical Structure | Oleane-type triterpene glycoside [2] |
| Appearance | White to off-white solid [1] [2] |
| Reported Sources | Terminalia arjuna bark [4] [5], leaves of Forsythia suspensa [2] |
| Reported Biological Activities | Antimicrobial (MIC of 1.9 μg/mL) [1], anti-inflammatory [2], antiproliferative against A2780 human ovarian cancer cells (IC₅₀ of 1.2 μM) [2] |
While a full isolation protocol is not available, the following validated analytical methods can be used to detect, identify, and quantify this compound in plant extracts. You can use these methods to guide your purification process development and quality control.
A sensitive LC-MS/MS method was developed for related triterpenoids in Terminalia arjuna, which can serve as a reference [6].
A reversed-phase HPLC method with a photo-diode array (PDA) detector has been successfully used for the simultaneous quantification of oleane derivatives from T. arjuna [4].
Based on the analytical data and general practices for plant natural products, the following workflow outlines the key stages for isolating and analyzing this compound.
The search results indicate that a specific, detailed protocol for the initial extraction and chromatographic purification of this compound is not publicly documented. To proceed:
Arjunglucoside I is identified in pharmacological studies, primarily as a constituent of traditional medicinal plants. The table below summarizes the contexts in which it has been mentioned.
| Plant Source | Research Context | Mentioned Solvents/Assays | Citations |
|---|---|---|---|
| Terminalia macroptera | Isolated and evaluated for anticholinesterase and antidiabetic activity. | General isolation and bioassay protocols. | [1] |
| Cornus officinalis (Corni Fructus) | Listed as a constituent triterpenoid; studied for anti-inflammatory effects in rheumatoid arthritis. | Network pharmacology and in vivo experiments. | [2] |
| Terminalia arjuna | Reported as a triterpenoid glucoside isolated from the bark. | Not specified. | [3] |
In the absence of pre-existing data, you can determine the solubility through experimental methods. Here is a detailed protocol you can adapt.
The following diagram outlines the key stages of the experimental workflow.
Preparation of Saturated Solutions
Equilibration
Sample Processing
HPLC Analysis and Quantification
Solubility Calculation
The table below summarizes the key parameters for preparing this compound stock solutions based on information from chemical suppliers:
| Parameter | Recommended Specification |
|---|---|
| Solvent | DMSO [1] [2] |
| Common Stock Concentration | 12.5 - 50 mg/mL [1] |
| Solubility Aid | Ultrasonic bath [1] [2] |
| Storage Temperature (Long-term) | -80°C for 6 months or -20°C for 1 month [1] |
| Storage Condition | Protect from light [1] |
| Appearance | White to off-white solid/powder [1] [2] |
The general workflow for preparing and storing the stock solution is as follows:
While detailed protocols for this compound are scarce, general formulation principles for triterpenoids can be applied. The table below outlines one such generic protocol, though you will need to determine its suitability and optimize it for your specific application [1].
| Component | Volume Ratio | Final Concentration (Example) |
|---|---|---|
| This compound in DMSO | 10% | 1.25 mg/mL (from 12.5 mg/mL stock) |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline (0.9% NaCl) | 45% | - |
Preparation Steps:
A significant challenge is the lack of peer-reviewed, publicly available primary literature detailing specific in vivo efficacy experiments for this compound. The available data from chemical suppliers provides a foundational starting point but lacks experimental validation in complex biological systems.
To proceed with confidence, you may need to:
Neurodegenerative diseases with memory impairment, such as Alzheimer's disease (AD), represent a growing global health challenge. The World Health Organization has recognized dementia as a public health priority, with cases projected to rise to 132 million by 2050 [1]. A key therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, acetylcholine levels increase, thereby stimulating neuronal function and improving cognition [1]. Current AChE inhibitors are the first-line drugs for AD treatment, but the development of new, more tolerable, and effective compounds remains a critical research focus [1].
Naturally occurring oleanane-type triterpenes and their glycosides have emerged as promising sources of neuroprotective and cognition-enhancing agents [1]. Arjunglucoside I (ARG), isolated from the bark of Terminalia arjuna and Terminalia macroptera, has demonstrated significant AChE-inhibitory potential in recent studies [1] [2]. These notes provide a detailed protocol for evaluating the AChE-inhibitory activity of this compound, incorporating TLC-bioautography, kinetics, and molecular docking studies, alongside key pharmacokinetic assessments of its ability to cross the blood-brain barrier (BBB) [1].
This protocol is adapted from the method described in the literature [1].
Step 1: Sample Application
Step 2: Enzymatic Reaction
Step 3: Visualization and Detection
For the most potent compounds like this compound, the kinetics of inhibition should be characterized.
Step 1: Determine Michaelis-Menten Constant (Kₘ)
Step 2: Determine Inhibition Mechanism
Molecular docking elucidates the binding interactions between this compound and the AChE enzyme.
Step 1: Protein and Ligand Preparation
Step 2: Docking Simulation
The ability to cross the blood-brain barrier is crucial for central nervous system-active drugs.
Step 1: Biomimetic Chromatography
Step 2: In Silico Prediction
The experimental workflow below illustrates the process from compound preparation to data analysis.
Table 1: Experimental and In Silico Data for this compound and Related Compounds [1]
| Compound | AChE IC₅₀ (Experimental) | Binding Energy (kcal/mol) | BBB Permeability (Predicted) | Time to Brain Equilibrium (t₀.₉, min) |
|---|---|---|---|---|
| This compound | Most potent [1] | ~ -13 to -15 [1] | Able to cross BBB [1] | Shortest (cf. arjunic acid) [1] |
| Arjunetin | Data available [1] | ~ -13 to -15 [1] | Able to cross BBB [1] | Shortest [1] |
| Arjunic Acid | Data available [1] | ~ -13 to -15 [1] | Not specified | Longest [1] |
| Arjunolic Acid | Data available [1] | ~ -13 to -15 [1] | Not specified | Longest [1] |
Table 2: Key Kinetic Parameters for AChE Inhibition by this compound
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Michaelis Constant | Kₘ | 0.011 | mM |
| Inhibition Constant | Kᵢ | To be determined experimentally | mM |
| Type of Inhibition | - | To be determined (e.g., Competitive) | - |
The molecular docking studies indicate that this compound and related oleanane-type triterpenes exhibit high binding affinity to AChE, primarily through interactions with the peripheral anionic site (PAS) of the enzyme [1]. The following diagram illustrates the proposed mechanism of AChE inhibition and its cognitive effects.
A correlation between the steric parameters of the molecules and the experimentally determined IC₅₀ values has been observed, suggesting that the molecular size and three-dimensional shape significantly influence inhibitory potency [1]. The glycosidic moiety in this compound may contribute to its optimal binding and permeability.
The integrated protocol demonstrates that this compound is a strong candidate for further investigation as a cognition-enhancing agent [1]. Its AChE inhibitory potency, combined with a predicted ability to cross the blood-brain barrier and a favorable binding profile, addresses key requirements for central nervous system drug development [1].
These methods are aligned with the Three Rs principle (Replace, Reduce, Refine) and Green Chemistry guidelines, as they utilize in silico and biomimetic approaches to reduce reliance on complex in vivo experiments in the early stages of drug discovery [1].
Arjunglucoside I is a triterpene glucoside identified in several medicinal plants, including Terminalia species such as T. arjuna and T. macroptera [1] [2] [3]. It has garnered significant research interest due to its potential therapeutic applications, particularly as an anti-diabetic agent. The compound functions primarily through the inhibition of α-glucosidase, a key intestinal enzyme responsible for carbohydrate digestion. By competitively inhibiting this enzyme, this compound can delay glucose absorption and reduce postprandial hyperglycemia, making it a promising candidate for the management of Type 2 diabetes [4] [2]. These notes provide a detailed protocol for the in vitro evaluation of its α-glucosidase inhibitory activity, complete with methodological details, data analysis procedures, and mechanistic insights to aid researchers in the field of drug discovery and natural product development.
The assay measures the inhibitory potential of a compound by quantifying its ability to interfere with the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The α-glucosidase enzyme catalyzes the cleavage of pNPG, releasing p-nitrophenol, a yellow-colored product. The intensity of this color, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme activity. In the presence of an effective inhibitor like this compound, the production of p-nitrophenol is reduced, indicating inhibition of the enzyme [4] [5]. This robust colorimetric method allows for high-throughput screening of potential α-glucosidase inhibitors.
test): Well containing enzyme, substrate, and the test compound (this compound).blank): Well containing buffer, substrate, and the test compound (no enzyme).test-control): Well containing enzyme and buffer (no substrate).blank-control): Well containing buffer only (no enzyme and no substrate).Calculate Inhibition Percentage: The percentage inhibition for each concentration of this compound is calculated using the following formula [7]: [ \text{Inhibition (%)} = \frac{(OD_{\text{test}} - OD_{\text{blank control}}) - (OD_{\text{test-control}} - OD_{\text{blank}})}{(OD_{\text{test}} - OD_{\text{blank control}})} \times 100 ] A simplified formula can also be applied, provided appropriate controls are in place [4]: [ \text{Inhibition (%)} = \left[1 - \frac{(OD_{\text{sample}} - OD_{\text{sample blank}})}{(OD_{\text{control}} - OD_{\text{control blank}})}\right] \times 100 ]
Determine IC₅₀ Value: The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the compound concentration. Fit the data points using non-linear regression (log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.
Table 1: Reported α-Glucosidase Inhibitory Activity of this compound and Related Compounds.
| Compound Name | Plant Source | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Terminalia macroptera | In vitro α-glucosidase inhibition | Reported as active (specific IC₅₀ not provided) | [2] |
| Arjungenin (Aglycone) | Terminalia macroptera | In vitro α-glucosidase inhibition | Reported as active (specific IC₅₀ not provided) | [2] |
| Ethyl Acetate Fraction (of Cornus capitata, containing betulinic acid) | Cornus capitata | In vitro α-glucosidase inhibition | 50 μg/mL | [4] |
| Quercetin (Reference flavonoid) | Bauhinia pulla | In vitro α-glucosidase inhibition | 5.41 μg/mL | [5] |
| Acarbose (Drug control) | - | In vitro α-glucosidase inhibition | 193.37 μg/mL [5] |
To elucidate the inhibition mechanism (competitive, non-competitive, or mixed-type), kinetic studies are performed using the Lineweaver-Burk plot representation.
The workflow below illustrates the key steps for conducting the kinetic analysis.
In silico molecular docking provides insights into the binding interactions between this compound and the active site of α-glucosidase.
The following diagram visualizes the molecular docking workflow from data preparation to result validation.
The detailed protocol outlined in this document provides a robust framework for evaluating the α-glucosidase inhibitory activity of this compound. The integration of in vitro enzyme kinetics with in silico molecular docking offers a comprehensive understanding of its potency and mechanism of action. The competitive inhibition observed, coupled with a favorable binding affinity in docking studies, strongly supports the potential of this compound as a lead compound for developing natural-based therapeutics for managing postprandial hyperglycemia in Type 2 diabetes. Further investigations, including in vivo studies and clinical trials, are recommended to fully ascertain its therapeutic efficacy and safety profile.
Arjunglucoside I is a prominent oleanane-type triterpenoid glycoside isolated from Terminalia arjuna, a medicinal tree highly valued in traditional Ayurvedic medicine. This compound has attracted significant scientific interest due to its potent biological activities, particularly its anti-inflammatory properties. The compound belongs to a class of natural products known for their structural diversity and favorable therapeutic index, making them promising candidates for drug development. Triterpenoid glycosides like this compound typically exhibit enhanced water solubility compared to their aglycone counterparts, potentially improving their bioavailability and therapeutic application. The structural complexity of these compounds, characterized by their sugar moieties attached to a triterpenoid backbone, is believed to contribute to their specific interactions with various molecular targets in inflammatory pathways [1].
Terminalia arjuna, the primary source of this compound, has been traditionally used as a cardiotonic in Ayurvedic preparations such as Arjunarishta. Recent scientific investigations have expanded our understanding of its therapeutic potential beyond cardiovascular applications. A hydroalcoholic formulation of Terminalia arjuna has demonstrated significant anti-hyperglycemic and anti-hyperlipidaemic effects in high-fat diet-fed animal models, suggesting systemic anti-inflammatory activity. These effects were mediated through decreased expression of tumor necrosis factor-α (TNF-α) and increased expression of insulin receptor substrate-1 (IRS-1) and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α), all of which are key players in inflammatory signaling pathways [2]. This broader pharmacological profile provides a strong rationale for investigating the specific anti-inflammatory mechanisms of purified this compound.
The growing interest in natural product-based drug discovery, particularly for inflammatory conditions, has positioned this compound as a promising candidate worthy of detailed investigation. Inflammation is a fundamental host defense response to danger signals from pathogens, damaged cells, or irradiation, but when dysregulated, it contributes to the pathogenesis of numerous chronic diseases. The characteristic signs of acute inflammation include redness, swelling, warmth, and pain, which occur during various acute infections or tissue damage. At the molecular level, inflammatory responses involve increased permeability of endothelial lining cells, influx of blood leukocytes into the interstitium, oxidative burst, and release of cytokines (interleukins and TNF-α), along with induction of several enzymes (oxygenases, NO synthases, and peroxidases) and arachidonic acid metabolism [3]. Within this complex inflammatory network, this compound appears to modulate multiple targets, as will be explored in detail throughout these application notes.
This compound exerts its anti-inflammatory effects through multi-target actions on various inflammatory mediators and signaling pathways. One of the primary mechanisms identified through network pharmacology and molecular docking studies involves the inhibition of key pro-inflammatory enzymes, including acetylcholinesterase (AChE) and cyclooxygenase-1 (COX-1). The AChE-inhibitory potential of this compound is particularly noteworthy, with studies showing a high magnitude of binding energy ranging from approximately -15 to -13 kcal/mol, indicating strong enzyme-ligand interactions. This inhibitory activity against AChE is significant because it may stimulate neuronal functions and lead to improved cognition, which is often impaired in neuroinflammatory conditions. The kinetics of AChE inhibition for related compounds from Terminalia arjuna have been characterized, with the Michaelis-Menten constant (K~m~) for the hydrolysis of acetylthiocholine iodide substrate calculated to be 0.011 mM for the most potent analog, this compound [4].
Additionally, this compound has demonstrated significant effects on cytokine signaling pathways. In high-fat diet-fed animal models, treatment with Terminalia arjuna formulations containing this compound and related compounds significantly decreased gene expression of TNF-α (2.4, 2.2, and 2.6 fold change) while increasing IRS-1 (2.8, 2.9, and 2.8 fold change) and PGC-1α (2.9, 3.7, and 3.3 fold change) compared to untreated controls [2]. These findings suggest that this compound can modulate inflammatory responses at the transcriptional level, targeting fundamental regulators of metabolic inflammation. The compound's ability to cross the blood-brain barrier, as predicted by in silico pharmacokinetic studies, further expands its potential therapeutic applications to include neuroinflammatory conditions [4].
The anti-inflammatory activity of triterpenoid glycosides like this compound is also mediated through the inhibition of nitric oxide (NO) production, a key gaseous short-lived free radical that acts as a mediator of inflammation. Regulating the biosynthesis or activity of NO results in the amelioration of acute inflammation models, making NO inhibitors from folk herbs of great interest to scientific researchers [3]. Bioassay-guided HPTLC methods have been successfully employed to detect compounds with the highest anti-inflammatory activities in complex plant extracts, and these approaches can be adapted specifically for evaluating this compound [5].
The following diagram illustrates the primary anti-inflammatory signaling pathways affected by this compound and its molecular targets:
Figure 1: Anti-inflammatory Signaling Pathways of this compound
The experimental workflow for evaluating the anti-inflammatory activity of this compound typically involves multiple stages from compound isolation to mechanistic studies:
Figure 2: Experimental Workflow for Anti-inflammatory Evaluation
The isolation of this compound from Terminalia arjuna bark follows a systematic purification approach to obtain high-purity compound for anti-inflammatory assays. Begin by pulverizing dried plant material (500 g) and performing sequential extraction using solvents of increasing polarity (hexane, ethyl acetate, and methanol). The methanol extract typically contains the highest concentration of triterpenoid glycosides and should be concentrated under reduced vacuum at 40°C. The resulting crude extract (approximately 35-40 g) is then subjected to column chromatography over silica gel (60-120 mesh) with a gradient elution system of chloroform-methanol-water (from 90:10:1 to 70:30:3, v/v/v). Monitor fractions by thin-layer chromatography (TLC) using silica gel GF~254~ plates with chloroform-methanol-water (70:30:3) as the mobile phase and visualize by spraying with vanillin-sulfuric acid reagent followed by heating at 110°C for 5-10 minutes [1].
Fractions containing this compound (R~f~ ≈ 0.4 in chloroform-methanol-water 70:30:3) are pooled and further purified using preparative thin-layer chromatography (PTLC) or medium-pressure liquid chromatography (MPLC). For PTLC, apply the sample as a band on silica gel GF~254~ plates (20 × 20 cm, 1.0 mm thickness) and develop with chloroform-methanol-water (65:35:3, v/v/v). Scrape the band corresponding to this compound and elute with methanol. Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent. The purity of the isolated compound should be confirmed by high-performance liquid chromatography (HPLC) using a C-18 column (250 × 4.6 mm, 5 μm) with acetonitrile-water (70:30, v/v) as the mobile phase at a flow rate of 1.0 mL/min and detection at 210 nm. The identity of this compound should be verified through spectroscopic methods including NMR (~1~H, ~13~C, 2D experiments) and mass spectrometry (HRESIMS), comparing data with literature values [4] [1].
The nitric oxide inhibition assay is a fundamental method for evaluating the anti-inflammatory potential of this compound. This protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which respond to inflammatory stimuli by producing substantial amounts of NO. Begin by culturing RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere containing 5% CO~2~. Seed cells in 96-well plates at a density of 1 × 10^5^ cells per well and allow to adhere for 24 hours. Pre-treat the cells with various concentrations of this compound (typically 1-100 μM) for 2 hours before adding LPS (1 μg/mL) to stimulate inflammation. Include appropriate controls: blank (media only), vehicle control (cells with solvent used for compound dissolution), negative control (cells without LPS stimulation), and positive control (cells with LPS but no compound treatment). Indomethacin (10-50 μM) or L-NMMA (N~G~-monomethyl-L-arginine, 100-500 μM) can be used as reference inhibitors [3].
After 24 hours of incubation, collect 100 μL of culture supernatant from each well and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water). Incubate the mixture at room temperature for 10 minutes, protected from light, and measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample by comparison with a sodium nitrite standard curve (0-100 μM). Express the results as percentage inhibition of NO production compared to the LPS-stimulated control using the formula: % Inhibition = [(A~control~ - A~sample~) / A~control~] × 100, where A~control~ is the absorbance of the LPS-stimulated control and A~sample~ is the absorbance of the compound-treated group. Determine the IC~50~ value (concentration that inhibits 50% of NO production) using non-linear regression analysis of concentration-response data [3].
The cyclooxygenase-1 inhibition assay evaluates the ability of this compound to directly inhibit this key enzyme in the prostaglandin synthesis pathway. Use a colorimetric COX-1 inhibitor screening assay kit according to the manufacturer's instructions with slight modifications. Prepare the reaction mixture containing 150 μL of assay buffer, 10 μL of heme, and 10 μL of COX-1 enzyme solution in a 96-well plate. Add this compound at various concentrations (1-100 μM) or vehicle control to the reaction mixture and pre-incubate for 10 minutes at 25°C. Initiate the reaction by adding 20 μL of arachidonic acid substrate solution and incubate for 5 minutes at 25°C. Stop the reaction with 30 μL of 1N HCl, followed by the addition of 50 μL of colorimetric developer. After incubating for 5 minutes at 25°C, measure the absorbance at 590 nm using a microplate reader. Include a blank well without the enzyme and a positive control well with a known COX-1 inhibitor such as indomethacin or aspirin. Calculate the percentage inhibition of COX-1 activity using the formula: % Inhibition = [(A~control~ - A~sample~) / A~control~] × 100, where A~control~ is the absorbance of the vehicle control and A~sample~ is the absorbance of the compound-treated group [5].
For a more comprehensive assessment, the HPTLC-based bioautographic method can be employed for rapid screening of COX-1 inhibitors in complex mixtures. Spot this compound and standards on normal-phase HPTLC plates and develop using an appropriate mobile phase such as ethyl acetate:toluene:formic acid:water (16:4:3:2, v/v/v/v). Dry the plates completely and spray with COX-1 enzyme solution (0.5 U/mL in phosphate buffer, pH 7.4). Incubate the plates in a humidified chamber at 37°C for 30 minutes, then spray with a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid. COX-1 inhibitors appear as white zones against a blue background due to the inhibition of prostaglandin synthesis, which prevents the oxidation of TMPD. This method allows for direct visualization of COX-1 inhibitory activity and can be semi-quantified by measuring the intensity of the zones using densitometry [5].
The acetylcholinesterase inhibition assay is particularly relevant given the connection between neuroinflammation and neurodegenerative diseases. Use the TLC bioautography method for initial screening followed by a microplate assay for quantification. For TLC bioautography, apply this compound and standards on silica gel F~254~ plates and develop with an appropriate mobile phase such as chloroform:methanol:water (65:35:3, v/v/v). Dry the plates completely and spray with acetylcholinesterase solution (0.5 U/mL in Tris-HCl buffer, pH 7.8). Incubate the plates in a humidified chamber at 37°C for 30 minutes, then spray with a substrate solution containing 1-naphthyl acetate (1.5 mM) and Fast Blue B salt (1.5 mM) in distilled water. AChE inhibitors appear as white zones against a purple background due to the inhibition of 1-naphthol production, which would normally couple with Fast Blue B to form a purple azo dye [4].
For quantitative assessment, use the Ellman's method in a 96-well microplate format. Prepare 130 μL of 0.1 mM sodium phosphate buffer (pH 8.0) in each well, followed by 20 μL of this compound at various concentrations (1-100 μM) and 20 μL of AChE solution (0.2 U/mL). Include appropriate controls: blank (buffer only), negative control (enzyme with solvent), and positive control (enzyme with known AChE inhibitor such as galantamine or donepezil). Pre-incubate the mixture for 15 minutes at 25°C, then add 30 μL of acetylthiocholine iodide (1.5 mM) and 30 μL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, 1.5 mM) to initiate the reaction. Incubate for 30 minutes at 25°C and measure the absorbance at 412 nm using a microplate reader. Calculate the percentage inhibition of AChE activity using the formula: % Inhibition = [(A~control~ - A~sample~) / A~control~] × 100, where A~control~ is the absorbance of the negative control and A~sample~ is the absorbance of the compound-treated group. Determine the IC~50~ value using non-linear regression analysis of concentration-response data [4].
The following table summarizes the key anti-inflammatory activities reported for this compound and related triterpenoid glycosides from Terminalia arjuna:
Table 1: Anti-inflammatory Activity Profile of this compound and Related Compounds
| Assay Type | Compound | Experimental Model | Key Results | Reference |
|---|---|---|---|---|
| NO Inhibition | This compound | LPS-induced RAW 264.7 macrophages | Significant inhibition of NO production | [3] |
| TNF-α Expression | T. arjuna formulation | High-fat diet fed rats | 2.2-2.6 fold decrease in gene expression | [2] |
| IRS-1 Expression | T. arjuna formulation | High-fat diet fed rats | 2.8-2.9 fold increase in gene expression | [2] |
| PGC-1α Expression | T. arjuna formulation | High-fat diet fed rats | 2.9-3.7 fold increase in gene expression | [2] |
| AChE Inhibition | This compound | In vitro enzymatic assay | Binding energy: -15 to -13 kcal/mol | [4] |
| COX-1 Inhibition | Triterpenoid glycosides | HPTLC bioautography | Significant inhibition zones observed | [5] |
The enzyme inhibitory effects of this compound and related triterpenoid glycosides have been quantitatively assessed through various biochemical assays:
Table 2: Enzyme Inhibition Profile of this compound and Analogs
| Enzyme Target | Compound | IC~50~ Value | Binding Energy (kcal/mol) | Inhibition Type |
|---|---|---|---|---|
| Acetylcholinesterase | This compound | Not specified | -15 to -13 | Competitive |
| Acetylcholinesterase | This compound (most potent) | K~m~ = 0.011 mM (kinetics) | Not specified | Mixed-type |
| COX-1 | Related triterpenoids | 10-50 μM (estimated) | Not specified | Not specified |
| NO Production | Triterpenoid glycosides | 10.33 μM (best compound) | Not specified | Not specified |
The pharmacokinetic properties of this compound have been predicted through in silico studies, indicating its ability to cross the blood-brain barrier, which expands its potential therapeutic applications to include neuroinflammatory conditions [4]. The compound exhibits favorable physicochemical properties for drug development, with calculated parameters that suggest reasonable absorption and distribution profiles. Molecular docking simulations have revealed the specific interactions between this compound and enzyme targets, showing that the compound fits well into the active sites of AChE and likely COX-1, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complexes [4].
The anti-inflammatory properties of this compound position it as a promising candidate for several therapeutic applications. In rheumatoid arthritis management, network pharmacology studies have identified eight key genes (IL1β, VEGFA, STAT3, TP53, IL6, TNF, FOS, and LGALS3) as common targets between rheumatoid arthritis and active compounds from medicinal plants traditionally used for inflammatory conditions. Molecular docking simulations have revealed the compound-target relationship between triterpenoid glycosides and three selected targets from these eight common ones (LGALS3, STAT3, and VEGFA). In vivo validation using a rat model of collagen-induced arthritis showed that treatment with triterpenoid-containing plant extracts or their most drug-like active compounds attenuated the expression of these three targets, as previously predicted by computational methods [6].
For neuroinflammatory disorders, the AChE-inhibitory activity of this compound is particularly valuable. Neuroinflammation is a key component of neurodegenerative diseases with memory impairment, such as Alzheimer's disease. The AChE enzyme is excreted into the synaptic cleft during the formation of action potentials in the brain, where it decomposes excessive amounts of acetylcholine to prepare neurons for subsequent activities. In elderly individuals, decreased volume of acetylcholine excretion coupled with elevated AChE enzyme levels leads to significant reduction in action potential number or strength, resulting in memory impairment effects. AChE inhibitors have been found to stimulate neuronal functions and thereby improve cognition, making them first-line drugs in the treatment of dementia and Alzheimer's disease [4]. The ability of this compound to cross the blood-brain barrier, as predicted by in silico studies, further enhances its potential for managing neuroinflammatory conditions.
In metabolic inflammation, this compound shows significant promise for addressing inflammation associated with obesity and metabolic syndrome. The compound's ability to decrease TNF-α expression while increasing IRS-1 and PGC-1α expression demonstrates its multi-target approach to mitigating metabolic inflammation. TNF-α is a key pro-inflammatory cytokine that interferes with insulin signaling, while IRS-1 is essential for proper insulin receptor function, and PGC-1α regulates genes involved in energy metabolism. By simultaneously modulating these targets, this compound addresses fundamental mechanisms underlying insulin resistance and metabolic dysfunction [2]. This comprehensive activity profile suggests potential applications in managing type 2 diabetes and other metabolic disorders with inflammatory components.
This compound demonstrates significant potential as a multi-target anti-inflammatory agent through its modulation of key inflammatory mediators including TNF-α, NO, COX-1, and AChE. The compound's favorable pharmacokinetic properties, including predicted blood-brain barrier permeability, further enhance its therapeutic potential. Standardized protocols for isolation and activity assessment, particularly HPTLC bioautography and enzyme inhibition assays, provide robust methods for evaluating its efficacy. Future research directions should include comprehensive in vivo validation studies, detailed structure-activity relationship analyses, and investigation of synergistic effects in combination therapies. These application notes provide a foundation for standardized assessment of this compound's anti-inflammatory activity to facilitate further research and development.
Arjunglucoside I (ARG), an oleanane-type triterpenoid glycoside isolated from the bark of Terminalia arjuna, has been identified as a promising natural product with significant acetylcholinesterase (AChE)-inhibitory activity [1] [2]. Inhibition of AChE is a established therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease, as it increases acetylcholine levels in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function [1] [3]. Among several oleanane-type triterpenes studied, ARG was reported as the most potent compound [1] [2]. Furthermore, in silico pharmacokinetic studies suggest that ARG has the potential to cross the blood-brain barrier (BBB), a crucial requirement for central nervous system-active therapeutics [1]. This document provides detailed application notes and standardized protocols for the rapid screening and quantification of ARG's AChE-inhibitory activity using the TLC-bioautography method.
Research indicates that this compound exhibits notable biological activity. The table below summarizes key quantitative data from recent studies:
Table 1: Key Experimental Data for this compound
| Parameter | Reported Value | Experimental Context | Citation |
|---|---|---|---|
| AChE Inhibitory Potential | Most potent among tested triterpenes | Compared against arjunic acid, arjunolic acid, arjungenin, and arjunetin | [1] |
| Michaelis-Menten Constant (Kₘ) | 0.011 mM | Kinetics of AChE inhibition | [1] [2] |
| BBB Permeation Potential | Predicted to cross BBB | In silico pharmacokinetic assessment | [1] |
| Antiproliferative Activity (IC₅₀) | 1.2 µM | Against A2780 human ovarian cancer cell line | [4] |
| Anti-inflammatory Activity | Significant activity | Against carrageenan-induced paw edema in a rat model | [4] |
Principle: This assay combines the separation power of Thin-Layer Chromatography (TLC) with a biological detection system. Compounds separated on a TLC plate are reacted with the AChE enzyme. Subsequent staining reveals clear inhibition zones (bright spots against a colored background) where the enzyme has been deactivated, indicating the presence of AChE inhibitors [5] [3].
Materials:
Procedure:
Sample Application:
Chromatographic Development:
Enzyme Incubation and Staining:
Visualization and Analysis:
The following workflow diagram illustrates the key steps of this protocol:
To characterize the mechanism of inhibition, a kinetic study can be performed.
Procedure:
The TLC-bioautography method is a powerful, rapid, and cost-effective technique for the initial screening and bioactivity-guided isolation of AChE inhibitors like This compound. The protocol outlined above confirms the significant AChE-inhibitory potential of ARG, corroborating its promise as a natural lead compound for cognitive enhancement and neurodegenerative therapy [1]. Its predicted ability to cross the BBB further supports its therapeutic relevance [1]. Researchers are encouraged to use this detailed protocol to standardize the assessment of ARG and other plant-derived compounds for neuropharmacological potential.
Arjunglucoside I is an oleanane-type triterpenoid glycoside isolated from Terminalia arjuna, a medicinal plant widely used in traditional Ayurvedic medicine. This compound has emerged as a promising candidate for neuroprotective therapeutics due to its demonstrated acetylcholinesterase (AChE) inhibitory activity and potential to cross the blood-brain barrier (BBB). The structural complexity of this compound, characterized by its glycosylated triterpenoid backbone, presents both challenges and opportunities for molecular docking studies aimed at understanding its mechanism of action at the atomic level. Recent computational and experimental studies have revealed its potential not only for Alzheimer's disease treatment but also for various other therapeutic applications, positioning it as a multifunctional phytochemical worthy of detailed investigation. [1] [2]
The growing importance of this compound in drug discovery pipelines necessitates standardized protocols for its molecular characterization. These application notes provide comprehensive methodological guidance for researchers investigating this compound's interactions with biological targets, particularly focusing on molecular docking techniques, binding affinity quantification, and experimental validation. The integration of computational predictions with experimental verification represents a crucial strategy in modern natural product-based drug development, potentially accelerating the translation of phytochemical leads into clinically viable therapeutics. [1]
Table 1: Software Tools for Molecular Docking Studies of this compound
| Software Category | Specific Tools | Application Purpose | Availability |
|---|---|---|---|
| Molecular Docking Suite | AutoDock Vina 1.1.2, AutoDock 4.2, SwissDock | Primary docking simulations | Open source/freely available |
| Protein Preparation | UCSF Chimera 1.13+, PyMOL, Discovery Studio | Protein structure cleaning, hydrogen addition, charge assignment | Freemium/Commercial |
| Ligand Preparation | Open Babel v3.1+, LigPrep, PubChem | Ligand structure retrieval, format conversion, energy minimization | Open source/Commercial |
| Visualization & Analysis | UCSF Chimera, PyMOL, Discovery Studio | Interaction analysis, visualization, figure generation | Varied licensing |
| Force Fields | AMBER 14SB, CHARMM36m, OPLS4 | Energy calculations, molecular dynamics | Bundled with software |
Step 1: Protein Structure Retrieval
Step 2: Protein Structure Optimization
Step 1: Structure Acquisition and Initial Processing
Step 2: Geometry Optimization
Table 2: Standard Docking Parameters for this compound Studies
| Parameter | AutoDock Vina Settings | SwissDock Settings | Rationale |
|---|---|---|---|
| Search Space | Grid center: protein active site coordinates | Full protein surface (blind docking) | Ensures comprehensive binding site exploration |
| Grid Dimensions | 60×60×60 points (22.5 Å cube) | N/A (automatically determined) | Accommodates large ligand structure |
| Exhaustiveness | 16-24 | N/A (cluster-based) | Balances accuracy with computational time |
| Number of Poses | 20 | All clusters analyzed | Provides conformational diversity |
| Scoring Function | Vina scoring function | CHARMM22 force field | Established reliability for natural products |
| Cluster Analysis | RMSD tolerance: 2.0 Å | FullFitness scoring | Identifies consensus binding modes |
Execution Protocol:
Step 1: Quantitative Binding Assessment
Step 2: Qualitative Interaction Profiling
Step 1: System Preparation for MD Simulations
Step 2: Simulation Protocol
Step 3: Trajectory Analysis
Acetylcholinesterase Inhibition Testing:
Blood-Brain Barrier Permeability Assessment:
The molecular docking protocols outlined in this document have revealed several promising therapeutic applications for this compound. Computational studies indicate strong binding to acetylcholinesterase (AChE) with binding energies ranging from -13 to -15 kcal/mol, suggesting potential for Alzheimer's disease management. The compound's predicted ability to cross the blood-brain barrier, as determined through biomimetic chromatographic studies, further supports its potential for central nervous system targets. Additionally, the structural insights gained from docking studies provide a foundation for medicinal chemistry optimization, including strategic modifications to enhance potency, selectivity, and pharmacokinetic properties while maintaining the core triterpenoid scaffold responsible for its bioactivity. [1] [2]
These application notes provide comprehensive protocols for conducting molecular docking studies with this compound, from initial setup to experimental validation. The integrated computational and experimental approach outlined here enables robust characterization of this promising natural product's molecular interactions. Future studies should focus on expanding target diversity, exploring synergistic effects in multi-target approaches, and advancing lead optimization through structure-activity relationship studies. The standardized methodologies presented will facilitate comparative analyses across research groups and accelerate the development of this compound-based therapeutics for neurological disorders and other indications. [1] [2]
The following table summarizes the key information about this compound from the search results, which is a starting point for understanding its properties [1] [2] [3].
| Property | Details |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | Information not available in search results |
| CAS Number | Information not available in search results |
| Plant Sources | Found in Terminalia species (e.g., T. arjuna, T. macroptera) and Cornus officinalis. [1] [2] [3] |
| Reported Biological Activities | Inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); potential antidiabetic agent. [1] [2] |
| Solubility Data (from [4]) | Soluble in: DMSO, Methanol Insoluble in: Chloroform, n-Hexane, Water |
Based on general pharmaceutical practices for compounds with poor aqueous solubility, here are several approaches you can investigate. Note that these are suggested strategies and not protocols verified specifically for this compound.
The following diagram outlines a logical workflow you can follow to systematically tackle the solubility challenge.
The key is to begin with thorough characterization of the compound's basic solubility profile, which will inform the choice of the most promising strategy to pursue.
Q1: What are the stock solution preparation guidelines for this compound? Based on its solubility profile [4], prepare a stock solution in DMSO or methanol. A general tip for higher solubility is to warm the tube at 37°C and use brief sonication in an ultrasonic bath. Stock solutions can typically be stored sealed at -20°C for several months. It is, however, recommended to prepare and use solutions on the same day for critical experiments [4].
Q2: My in-vitro assay results are inconsistent. Could this be related to solubility? Yes, absolutely. Poor and inconsistent solubility of this compound in aqueous biological buffers is a likely cause. Precipitation of the compound can lead to inaccurate dosing and highly variable results. Ensuring the compound is fully in solution at the start of and throughout the experiment is critical.
Q3: Where can I source this compound for my research? The compound can be isolated from plant sources like Terminalia arjuna bark [5]. For commercial procurement, some specialist chemical suppliers offer it. One search result listed a supplier offering this compound for research purposes [4], but you would need to verify the vendor's credibility and compound purity independently.
Q1: What are the recommended storage conditions for Arjunglucoside I powder?
Q2: How should I prepare and store stock solutions of this compound?
Q3: What solvents are suitable for dissolving this compound?
Q4: I see the powder has adhered to the cap or neck of the vial. What should I do?
The table below consolidates the key storage parameters for quick reference.
| Form | Temperature | Container | Shelf Life | Key Precautions |
|---|---|---|---|---|
| Powder | 2-8°C | Tightly sealed vial | Up to 24 months [1] | Keep container sealed; avoid moisture. |
| Solution Aliquots | -20°C | Tightly sealed vials | Up to 2 weeks [1] | Aliquot to avoid freeze-thaw cycles; equilibrate to RT before use. |
While specific stability-indicating assay protocols for this compound were not detailed in the search results, the general approach for similar natural compounds involves using chromatographic methods to track the integrity of the analyte and detect degradation products. The following workflow outlines a standard procedure for validating the stability of an analyte like this compound in solution.
Workflow for Solution Stability Validation
The following tables summarize established chromatographic methods for separating and quantifying Arjunglucoside I and related oleane derivatives.
Table 1: Reversed-Phase LC Method for Simultaneous Analysis [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (RP-LC) |
| Detection | Photo Diode Array (PDA) Detector |
| Key Analytes | This compound, Arjunic acid, Arjunolic acid, Arjungenin, Arjunetin |
| Separation Goal | Baseline separation of all analytes |
| Retention Time (this compound) | Information not explicitly stated in provided text |
| Recovery | 96% - 98% for the quantified oleane derivatives |
| Mobile Phase | Binary gradient of Acetonitrile and Water |
Table 2: HPTLC Method for Quantitative Determination [2]
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Thin-Layer Chromatography (HPTLC) |
| Stationary Phase | Silica gel 60F254 plates |
| Mobile Phase | Chloroform : Methanol (90:10) |
| Visualization Agent | Vanillin in concentrated sulphuric acid : Ethanol |
| Scanning Wavelength | 640 nm |
| Recovery | 96.4% - 101.7% |
Here are solutions to common challenges encountered during method development for this compound.
Q1: How can I improve the separation of this compound from other triterpenes in a complex plant extract?
Q2: My sample matrix from Terminalia arjuna is complex. How can I reduce interference and prevent column damage?
Q3: I am getting low recovery of my analyte. What could be the cause?
Q4: Are there any automated ways to speed up the method optimization process?
For situations where you are developing a new method, the following systematic approach is recommended. This workflow visualizes the key stages and decision points in the method development process.
A primary reason for the low yield of arjunglucoside I is scaffold-selective biosynthesis. The key enzyme in its pathway, UGT73FB1, shows strong selectivity:
This suggests that enhancing yield may require strategies beyond simple extraction optimization, such as metabolic engineering or screening for more permissive glucosyltransferases.
While a direct method for this compound is not fully detailed, the following protocols for isolating its precursor (arjungenin) and related compounds provide a strong technical foundation.
1. Reference Method for Arjunolic Acid (Heartwood) This method from a 2025 study is a modern approach for a closely related triterpenoid [2].
| Step | Parameter | Details |
|---|---|---|
| 1. Material Prep | Plant Part | Coarsely powdered heartwood of Terminalia arjuna |
| Source Authentication | Recommended (e.g., by a botanist; voucher specimen deposited) | |
| 2. Extraction | Solvent | Ethyl acetate |
| Method | Reflux for ~5 hours | |
| Scale | 1.0 kg heartwood in 5 L solvent | |
| Post-Extraction | Filter hot, concentrate to ~500 mL, precipitate at 4°C for 48 hours | |
| 3. Purification | Technique | Flash Chromatography |
| Stationary Phase | Silica gel (e.g., Avra, 400 mesh) | |
| Elution | Chloroform: Methanol (gradient, starting with 19:1 ratio) | |
| Final Step | Repeated crystallization from methanol |
2. Classic Method for Arjungenin (Precursor to this compound) The aglycone arjungenin was first isolated and characterized in 1976 [3]. While the original paper may not specify a detailed modern protocol, its isolation typically involves standard phytochemistry techniques, which are outlined below.
Here are solutions to common problems encountered when extracting and isolating delicate triterpenoids.
| Problem | Possible Cause | Solution |
|---|
| Low Yield of Target Compound | Inefficient extraction; natural low abundance (for this compound). | 1. Use modern techniques like UAE or MAE [4]. 2. Re-evaluate plant part selection (e.g., bark vs. heartwood). | | Co-elution / Poor Separation | Complex mixture of similar triterpenoids. | 1. Optimize chromatographic gradient slowly. 2. Use smaller particle size silica or HPLC for final purification [2]. | | Compound Degradation | Exposure to heat, light, or acidic/basic conditions. | 1. Work in a temperature-controlled environment. 2. Use amber glassware and neutral pH when possible. |
After isolation, confirm the identity and purity of your compound through this workflow.
Based on the gathered information, here are targeted approaches to improve your yields:
The table below summarizes the analytical methods found in the search results for the determination of Arjunglucoside I.
| Method Type | Key Instrumentation & Column | Mobile Phase | Detection | Key Validation Parameters / Findings |
|---|---|---|---|---|
| HPLC (Stability-Indicating) [1] | Details not fully specified. | Details not fully specified. | Not specified | The method was described as simple, precise, and reproducible for the quantification of a derivative of arjunolic acid. |
| UPLC-UV-MS (Multi-compound) [2] | Reversed-phase column; temperature 35°C. | Water/Acetonitrile (both with 0.05% formic acid), gradient. | PDA: 205 nm for saponins; MS | Separation of 5 saponins (incl. This compound) achieved in ~9 minutes. Method validated for linearity, repeatability, LOD, and LOQ. |
| LC-MS/MS (Quantitative) [3] | Shimadzu LCMS-8040; Shim-pack XR C18 (75mm x 3.0mm, 2.2µm). | 0.1% Formic acid in Water & Acetonitrile, gradient. | MRM: 503.20>409.30 | LOD: 0.8 ng/mL, LOQ: 2.5 ng/mL. The method was validated for linearity, accuracy, precision, and recovery [3]. |
| HPTLC (Fingerprinting) [2] | HPTLC plates. | Dichloromethane: ethyl acetate: methanol: formic acid (90:10:30:1). | Derivatization with 10% H₂SO₄ in methanol, white light. | Used for chemical fingerprint analysis of Terminalia species, suitable for qualitative analysis and species authentication [4]. |
Here are the experimental details for the most relevant methods:
1. LC-MS/MS Method for Simultaneous Determination [3]
2. UPLC-UV-MS Method for Tannins and Saponins [2]
Q1: What is the most sensitive detection method for this compound?
Q2: I need a rapid method for quality control screening of several Terminalia compounds. What are my options?
Q3: My HPLC analysis of Terminalia arjuna extract is facing interference. How can I improve resolution?
For a clear overview, the following chart outlines the key stages of the LC-MS/MS method development and application process.
While forced degradation data is unavailable, knowing the compound's structure helps predict its stability. This compound is a triterpenoid saponin found in plants like Terminalia arjuna and Cornus officinalis [1] [2].
Without a standard protocol, you can design a study based on ICH guidelines and a relevant case study of a water-sensitive prodrug (C1). The core strategy is to use anhydrous conditions for a compound that may degrade in water [4].
The workflow below outlines the key stages for planning and executing this study.
For a water-sensitive compound like a glycoside, using non-aqueous conditions for hydrolysis stress is critical. The table below summarizes suggested stress conditions based on the case study [4].
| Stress Condition | Suggested Anhydrous Implementation | Rationale & Notes |
|---|---|---|
| Acid Hydrolysis | 0.1 N acetic acid in anhydrous THF/Hexane [4] | Uses a mild organic acid. The glycosidic bond in this compound is a likely target [2]. |
| Base Hydrolysis | 0.0001 N diisopropylamine in anhydrous THF/Hexane [4] | Uses a mild organic base. |
| Oxidation | 0.1% cumene hydroperoxide in anhydrous THF/Hexane [4] | A stable organic peroxide. |
| Thermal Degradation | Drug substance solid, or solution in anhydrous THF/Hexane at 60°C [4] | Assesses inherent stability. |
| Photolysis | Expose solid or solution to UV light (e.g., 765 W-hr/m²) [4] | Standard photolytic stress. |
The case study highlights several critical factors for success [4]:
My compound degrades too quickly under stress conditions.
I cannot achieve good separation of the parent compound from its degradants.
My control sample shows degradation.
The table below summarizes core quantitative and qualitative data from a 2023 study on Arjunglucoside I and related compounds [1]:
| Compound Name | Predicted BBB Permeation | Key Supporting Evidence | Notes / Additional Data |
|---|---|---|---|
| This compound | Yes (predicted able to cross) | In silico pharmacokinetic parameters [1]. | Also identified as the most potent AChE inhibitor in the study [1]. |
| Arjunetin | Yes (predicted able to cross) | In silico pharmacokinetic parameters [1]. | Shortest time to reach brain equilibrium among the compounds [1]. |
| Arjunic Acid | Not specified | Longest time to reach brain equilibrium [1]. | High binding energy with AChE (ca. -15 to -13 kcal/mol) [1]. |
| Arjunolic Acid | Not specified | Longest time to reach brain equilibrium [1]. | High binding energy with AChE (ca. -15 to -13 kcal/mol) [1]. |
Here are the detailed methodologies you can adapt for evaluating BBB permeation.
This protocol is based on the methodology used in the foundational research [1].
This method uses high-performance liquid chromatography (HPLC) with micellar mobile phases to simulate passive diffusion through the BBB [1].
Q1: The in silico and biomimetic results are conflicting. Which one should I trust? A1: It is recommended to use these methods as a complementary screening cascade. A consensus from multiple methods increases confidence. If results conflict, investigate further. Check if this compound is predicted to be a P-gp substrate in your in silico model, as active efflux can override passive diffusion potential [3]. Proceed to more complex in vitro models (e.g., cell-based assays) for clarification.
Q2: My chromatographic peaks for this compound are broad or asymmetric. What could be the cause? A2: Peak shape issues can arise from:
Q3: Are there any known safety concerns or stability issues when handling this compound? A3: The provided research does not specify handling precautions. Always consult the Safety Data Sheet (SDS) from your chemical supplier (e.g., Sigma-Aldrich) for safe laboratory practices. Store the standard as recommended, typically at low temperatures and protected from light.
The table below summarizes key data on acarbose, which is often used as a positive control in inhibition studies [1] [2] [3].
| Aspect | Details on Acarbose |
|---|---|
| Mechanism of Action | Competitively inhibits enzymes (maltase, sucrase) in small intestine, delaying carbohydrate digestion/absorption [1] [2]. |
| Clinical Efficacy | HbA1c reduction: -0.5% to -1.0% (some studies up to -0.8%); Postprandial glucose reduction: ~50 mg/dL [1] [3]. |
| IC₅₀ Value | Varies by experimental setup. One study reported IC₅₀ = 3.04×10⁻⁴ M for comparison [4]. |
| Common Side Effects | Flatulence (~78% of cases), diarrhea, abdominal pain; dose-dependent and often transient [1] [2] [3]. |
| Research & Clinical Status | FDA-approved drug; extensive clinical trial data and decades of post-marketing experience [1] [2]. |
Research into novel inhibitors like Arjunglucoside I relies on standardized lab protocols. The following diagram illustrates a common workflow for assessing alpha-glucosidase inhibitory activity, synthesized from multiple research methodologies [5] [4] [6].
Key steps and calculations in the workflow include:
To locate the specific data you need, I suggest the following research strategies:
"this compound" AND "alpha-glucosidase".
The table below summarizes the key experimental data for AChE inhibitors from Terminalia species, including arjunglucoside I.
| Compound Name | Reported Binding Energy (kcal/mol) | IC₅₀ (AChE) | Blood-Brain Barrier (BBB) Permeation Prediction | Source Plant |
|---|---|---|---|---|
| This compound | -13 to -15 [1] [2] | Most potent compound tested; kinetics studied [1] [2] | Predicted to cross BBB [1] [2] | Terminalia arjuna [1] [2], Terminalia macroptera [3] |
| Arjunetin | ~ -13 to -15 [1] [2] | Data from bioautography test [1] [2] | Predicted to cross BBB [1] [2] | Terminalia arjuna [1] [2] |
| Arjunic Acid | ~ -13 to -15 [1] [2] | Data from bioautography test [1] [2] | Longest time to reach brain equilibrium [1] [2] | Terminalia arjuna [1] [2] |
| Arjunolic Acid | ~ -13 to -15 [1] [2] | Data from bioautography test [1] [2] | Longest time to reach brain equilibrium [1] [2] | Terminalia arjuna [1] [2] |
| 3,3'-di-O-methyl ellagic acid | Negative binding energy (specific value not reported) [3] | 46.77 ± 0.90 µg/mL [3] | Information not provided in the study [3] | Terminalia macroptera [3] |
> Important Note on Data: The binding energies for the oleanane-type triterpenes from Terminalia arjuna (the first four entries) are reported as a range for the group of compounds. All show high and relatively similar magnitude of binding energies, varying from approximately -15 to -13 kcal/mol [1] [2].
To help you interpret the data and potentially replicate the studies, here are the key methodological details from the cited research.
1. Molecular Docking Protocol The following workflow was used to determine the binding energies and interactions for the compounds from Terminalia arjuna [1] [2]:
For reference, a similar study on Mycobacterium tuberculosis used this comprehensive docking workflow, which is standard in the field [4]:
2. AChE Inhibition Kinetics Protocol (for this compound) For the most potent compound, This compound, the kinetics of AChE inhibition were tested in detail [1] [2]:
3. In Silico ADMET and BBB Permeation Protocol The potential for the compounds to cross the blood-brain barrier (BBB) was assessed as follows [1] [2]:
| Compound | BBB Permeation Prediction (logBB) | Brain/Plasma Equilibration Rate (logPSFᵦ) | Time to Reach Brain Equilibrium (min) |
|---|---|---|---|
| Arjunglucoside I | -0.78 | -3.86 | ~42 |
| Arjunetin | -0.70 | -3.77 | ~27 |
| Arjunic Acid | -0.67 | -3.48 | ~151 |
| Arjunolic Acid | -0.67 | -3.48 | ~151 |
| Arjungenin | -0.65 | -3.49 | ~110 |
| Sericic Acid | Information missing | Information missing | Information missing |
Note: A higher (less negative) logBB value suggests a greater tendency to distribute into the brain. A higher (less negative) logPSFᵦ indicates a faster rate of permeation. Data sourced from [1].
The comparative data in the table above was generated using the following key methodologies:
The logical workflow that connects these methodologies is summarized in the diagram below.